molecular formula C21H20ClN3O3 B2684848 4-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920365-83-9

4-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No. B2684848
CAS RN: 920365-83-9
M. Wt: 397.86
InChI Key: ABLLRGPSFNWSAP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a chlorine atom and an ethoxyphenyl group. The amide group is further substituted with a pyridazin-3-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and a pyridazine ring. The chlorine, ethoxyphenyl, and pyridazin-3-yl substituents would contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

As a benzamide derivative, this compound would likely undergo reactions typical of amides and substituted benzenes. For example, it might undergo nucleophilic acyl substitution reactions at the amide group or electrophilic aromatic substitution reactions at the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzamide derivatives have been studied for their anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could involve further studying its potential biological activities, optimizing its synthesis process, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-2-27-18-9-5-15(6-10-18)19-11-12-20(25-24-19)28-14-13-23-21(26)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLLRGPSFNWSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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